molecular formula C23H19N3O6S B423532 ethyl 2-[3-[(E)-[3-[(3-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetate

ethyl 2-[3-[(E)-[3-[(3-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetate

Cat. No.: B423532
M. Wt: 465.5g/mol
InChI Key: GBMSXGYRQBRSQK-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[3-[(E)-[3-[(3-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetate is a complex organic compound that contains multiple functional groups, including an indole ring, a thiazolidine ring, and a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-[(E)-[3-[(3-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a thiol with an α-haloketone.

    Coupling Reactions: The indole and thiazolidine intermediates are then coupled together using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.

    Introduction of the Nitro Group: The nitrophenyl group can be introduced through nitration of the corresponding phenyl derivative using a mixture of concentrated nitric and sulfuric acids.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-[(E)-[3-[(3-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiazolidine rings.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Substituted derivatives at the nitrophenyl group.

    Hydrolysis: Carboxylic acid derivative.

Scientific Research Applications

Ethyl 2-[3-[(E)-[3-[(3-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[3-[(E)-[3-[(3-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Ethyl 2-[3-[(E)-[3-[(3-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetate can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds containing the indole ring, which are known for their diverse biological activities.

    Thiazolidine Derivatives: Compounds containing the thiazolidine ring, which are studied for their potential therapeutic effects.

    Nitrophenyl Derivatives: Compounds containing the nitrophenyl group, which are investigated for their chemical reactivity and biological activities.

Properties

Molecular Formula

C23H19N3O6S

Molecular Weight

465.5g/mol

IUPAC Name

ethyl 2-[3-[(E)-[3-[(3-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetate

InChI

InChI=1S/C23H19N3O6S/c1-2-32-21(27)14-24-13-16(18-8-3-4-9-19(18)24)11-20-22(28)25(23(29)33-20)12-15-6-5-7-17(10-15)26(30)31/h3-11,13H,2,12,14H2,1H3/b20-11+

InChI Key

GBMSXGYRQBRSQK-RGVLZGJSSA-N

SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC4=CC(=CC=C4)[N+](=O)[O-]

Isomeric SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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